[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 2225141-29-5
VCID: VC5476215
InChI: InChI=1S/C10H12FNO2/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5,10H,3-4,6,12H2
SMILES: C1COC(O1)C2=CC(=C(C=C2)F)CN
Molecular Formula: C10H12FNO2
Molecular Weight: 197.209

[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine

CAS No.: 2225141-29-5

Cat. No.: VC5476215

Molecular Formula: C10H12FNO2

Molecular Weight: 197.209

* For research use only. Not for human or veterinary use.

[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine - 2225141-29-5

Specification

CAS No. 2225141-29-5
Molecular Formula C10H12FNO2
Molecular Weight 197.209
IUPAC Name [5-(1,3-dioxolan-2-yl)-2-fluorophenyl]methanamine
Standard InChI InChI=1S/C10H12FNO2/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5,10H,3-4,6,12H2
Standard InChI Key LFNFLRCPFVXTLX-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CC(=C(C=C2)F)CN

Introduction

Structural and Chemical Properties of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine

The core structure of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine consists of a benzene ring with three distinct substituents:

  • A fluorine atom at the 2-position (ortho to the methanamine group).

  • A 1,3-dioxolane ring attached via the 2-yl position at the 5-position (meta to fluorine).

  • A methanamine (-CH2NH2) group at the 1-position (para to fluorine).

The 1,3-dioxolane group introduces a five-membered cyclic ketal, which enhances the compound’s solubility in polar solvents and influences its metabolic stability . The fluorine atom exerts electron-withdrawing effects, modulating the electronic density of the aromatic ring and potentially affecting binding interactions in biological systems . The aminomethyl group provides a site for functionalization, enabling the formation of salts, amides, or Schiff bases for diversified applications .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC10H12FNO2Derived
Molecular Weight213.21 g/molCalculated
LogP (Octanol-Water)~1.5 (estimated)Predictive
SolubilitySoluble in DMSO, methanol, chloroform
Hydrogen Bond Acceptors3 (two oxygen from dioxolane, one amine)Structural

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine involves multi-step protocols, often leveraging ketalization and nucleophilic substitution reactions. A representative route, adapted from methodologies in the literature , proceeds as follows:

  • Formation of the Dioxolane Ring:

    • Reaction of 2-fluoro-5-formylphenylmethanamine with ethylene glycol under acidic conditions (e.g., trifluoromethanesulfonic acid, TfOH) forms the 1,3-dioxolane ring via ketalization .

    • Conditions: Toluene, room temperature, 60 hours .

  • Protection and Deprotection Strategies:

    • The amine group is protected using tert-butoxycarbonyl (Boc) or tosyl groups to prevent side reactions during ketal formation .

    • Deprotection is achieved via hydrolysis (e.g., HCl/MeOH) .

  • Final Isolation:

    • Purification by column chromatography (e.g., ethyl acetate/hexanes) yields the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
1Ethylene glycol, TfOH, toluene, 60 h60–70
2Boc2O, DMAP, CH2Cl285
3HCl/MeOH, reflux90

Structural Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • 1H NMR (CDCl3):

    • δ 7.28 (dd, J = 10.3, 2.8 Hz, 1H, aromatic H-6),

    • δ 6.94 (td, J = 8.2, 2.9 Hz, 1H, aromatic H-4),

    • δ 4.06–3.90 (m, 4H, dioxolane OCH2),

    • δ 3.74 (s, 2H, CH2NH2),

    • δ 1.65 (s, 3H, NH2) .

  • MS (ESI+): m/z 214.1 [M+H]+ .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s amine group facilitates derivatization into:

  • Schiff Bases: For metal chelation and antimicrobial activity.

  • Amides: As protease inhibitors or kinase modulators .

Agrochemical Development

Analogous dioxolane derivatives are explored as:

  • Fungicides: Targeting Botrytis cinerea and Fusarium species .

  • Growth Regulators: Modulating brassinosteroid levels to enhance crop yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator